N-(Imidazo[1,2-a]pyridin-3-yl)acetamide
CAS No.:
Cat. No.: VC15998578
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | N-imidazo[1,2-a]pyridin-3-ylacetamide |
| Standard InChI | InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13) |
| Standard InChI Key | LCVCZEPGKGMBHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CN=C2N1C=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is systematically named according to IUPAC conventions as N-(imidazo[1,2-a]pyridin-3-yl)acetamide. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol. Alternative synonyms include 6-methyl-N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide for substituted derivatives, though the core structure remains consistent across variants .
Structural Features
The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine system fused with a pyridine ring, substituted at the 3-position by an acetamide group (-NH-C(O)-CH₃). Key structural attributes include:
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Aromaticity: The fused imidazo[1,2-a]pyridine core exhibits aromatic stability, enabling π-π interactions with biological targets.
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Functional Group Reactivity: The acetamide moiety introduces sites for hydrogen bonding and electrophilic substitution, critical for pharmacological activity .
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Stereoelectronic Properties: Electron-rich nitrogen atoms in the imidazole ring enhance solubility and binding affinity to receptors such as GABA_A.
The SMILES notation for the compound is CC(=O)Nc1cnc2n1cccc2, while its InChIKey is NMIMRYNXJGLGPP-UHFFFAOYSA-N .
Synthesis and Optimization
Modern High-Yield Synthesis
A breakthrough method disclosed in EP1539751B1 addresses these limitations through a streamlined two-step process:
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Condensation Reaction:
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Reduction with Phosphorus Tribromide:
This method eliminates chlorinated solvents and reduces purification steps, making it industrially scalable.
Physicochemical Properties
Thermal and Solubility Profiles
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition temperatures above 200°C, suitable for standard handling conditions.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, imidazole-H), 7.80–7.20 (m, 4H, pyridine-H), 2.55 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).
Pharmacological Applications and Mechanism of Action
Central Nervous System (CNS) Modulation
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide derivatives demonstrate affinity for GABA_A receptors, particularly the benzodiazepine-binding site. Substitution patterns at the 2- and 6-positions influence selectivity:
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2-Aryl Substitutions: Enhance binding to α₁ subunits, associated with sedative effects.
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6-Methyl Groups: Improve metabolic stability by reducing hepatic oxidation .
In vivo studies on analogs like zolpidem show rapid onset of action (Tₘₐₓ = 1.5 hours) and elimination half-lives of 2–3 hours, ideal for short-term insomnia treatment .
Future Directions and Research Opportunities
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Derivatization Studies: Exploring substituents at the 1- and 7-positions to enhance GABA_A subtype selectivity.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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Clinical Translation: Preclinical toxicity profiling to advance lead candidates into Phase I trials.
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